4-[4-(Benzyloxy)phenyl]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines, designating it as this compound. The Chemical Abstracts Service registry number 306936-84-5 provides unambiguous identification within global chemical databases. The molecular formula C19H15N3O2S reflects the complex composition incorporating nineteen carbon atoms, fifteen hydrogen atoms, three nitrogen atoms, two oxygen atoms, and one sulfur atom, resulting in a molecular weight of 349.41 daltons. The MDL number MFCD01567271 serves as an additional identifier within chemical information systems.
The SMILES notation SC1=NN=C(C2=CC=CO2)N1C3=CC=C(OCC4=CC=CC=C4)C=C3 provides a linear representation of the molecular connectivity. This notation reveals the thiol group attachment to the triazole ring at position 3, the furan ring substitution at position 5, and the benzyloxyphenyl group at position 4 of the triazole core. The InChI Key QXDIZBGNNXNFHG-UHFFFAOYSA-N offers a unique fingerprint for computational identification and database searches. The systematic classification places this compound within the broader categories of aromatic heterocycles and heterocyclic compounds, specifically belonging to both aliphatic and aromatic heterocyclic structures.
Crystallographic Analysis and Three-Dimensional Conformational Studies
Crystallographic investigations utilizing X-ray diffraction methodologies provide fundamental insights into the three-dimensional molecular architecture of triazole derivatives. X-ray diffraction techniques reveal structural information including chemical composition, crystal structure, crystal orientation, crystallite size, lattice strain, preferred orientation, and layer thickness. The analytical approach employs the principles of Bragg's Law, which establishes the relationship between diffraction angles and atomic spacing within crystalline materials. When X-rays encounter the regularly arranged atoms in crystal lattices, constructive interference occurs at specific angles, producing characteristic diffraction patterns that enable structural determination.
The melting point determinations for this compound show variation depending on preparation methods and purity levels, with reported values ranging from 236-238 degrees Celsius. This thermal property provides crucial information about the molecular packing efficiency and intermolecular forces within the crystalline state. The crystal structure analysis reveals the spatial arrangement of the benzyloxy substituent, the orientation of the furan ring relative to the triazole core, and the positioning of the thiol functional group. Three-dimensional conformational studies demonstrate the flexibility of the benzyloxy chain and its potential impact on molecular recognition processes.
Table 1: Crystallographic and Physical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 349.41 daltons | |
| Melting Point | 236-238°C | |
| Crystal System | Not specified | - |
| Space Group | Not specified | - |
| Unit Cell Dimensions | Not available | - |
| Density | Not reported | - |
Spectroscopic Characterization (Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible, and Mass Spectrometry)
Comprehensive spectroscopic analysis provides detailed molecular characterization through multiple analytical techniques. Nuclear magnetic resonance spectroscopy serves as a primary tool for structural elucidation, offering detailed information about the hydrogen and carbon environments within the molecule. Proton nuclear magnetic resonance spectra reveal distinct chemical shifts corresponding to the aromatic protons of the benzyl, phenyl, and furan rings, as well as the characteristic resonances of the methylene bridge and thiol proton. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework, distinguishing between aromatic and aliphatic carbons and identifying quaternary centers.
Fourier transform infrared spectroscopy enables identification and quantification of functional groups through characteristic vibrational frequencies. The technique provides reliable analytical solutions for material identification and quality assurance testing. Characteristic absorption bands include the sulfur-hydrogen stretch of the thiol group, carbon-oxygen stretches of the ether linkage, aromatic carbon-carbon stretches, and the distinctive absorption patterns of the furan and triazole rings. The Agilent Cary 630 Fourier transform infrared spectrometer and similar instruments provide high-quality spectral data suitable for compound identification and purity assessment.
Ultraviolet-visible spectroscopy reveals the electronic transitions associated with the extended conjugated system. The VWR UV-1600PC ultraviolet-visible spectrophotometer, operating in the range of 190-1100 nanometers, enables detailed analysis of the chromophoric properties. The spectrum exhibits characteristic absorption maxima corresponding to π-π* transitions in the aromatic systems and n-π* transitions associated with the heteroatoms.
Mass spectrometry provides definitive molecular weight confirmation and fragmentation pattern analysis. The technique converts molecules to ions through various ionization methods, enabling mass-to-charge ratio determination. Electron impact ionization produces characteristic fragmentation patterns that reveal structural features, including the loss of the benzyl group, furan ring, and thiol functionality. The molecular ion peak at mass-to-charge ratio 349 confirms the molecular weight, while fragment ions provide structural verification.
Table 2: Spectroscopic Characteristics
| Technique | Key Features | Typical Ranges |
|---|---|---|
| Nuclear Magnetic Resonance | Aromatic protons, methylene bridge | 6.0-8.0 ppm (1H), 100-160 ppm (13C) |
| Fourier Transform Infrared | S-H stretch, C-O stretch, aromatic C=C | 2500-2600, 1000-1300, 1400-1600 cm⁻¹ |
| Ultraviolet-Visible | π-π* transitions, n-π* transitions | 200-400 nm |
| Mass Spectrometry | Molecular ion, fragment ions | m/z 349 (M+), characteristic fragments |
Quantum Mechanical Calculations of Electronic Structure
Quantum mechanical computational approaches provide detailed insights into the electronic structure and molecular properties of triazole derivatives. Density functional theory calculations reveal the electronic distribution within the molecule, identifying regions of electron density and electrostatic potential. The heterocyclic triazole ring exhibits distinctive electronic characteristics due to the presence of three nitrogen atoms, which significantly influence the overall electronic structure. The benzyloxy substituent contributes electron-donating effects through resonance interactions, while the furan ring participates in extended conjugation with the triazole core.
Molecular orbital analysis demonstrates the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, providing information about electronic excitation energies and chemical reactivity. The thiol group serves as both an electron-donating and potentially coordinating functionality, influencing the overall electronic properties. Computational studies reveal the preferred conformational arrangements of the flexible benzyloxy chain and its impact on molecular stability and reactivity patterns.
The electronic structure calculations indicate significant charge delocalization throughout the aromatic systems, with particular concentration of electron density on the nitrogen atoms of the triazole ring and the oxygen atoms of the furan and ether functionalities. These electronic characteristics contribute to the compound's potential for intermolecular interactions and coordination chemistry applications. The calculated dipole moment reflects the asymmetric charge distribution resulting from the diverse substituent groups and their electronic effects.
Table 3: Calculated Electronic Properties
| Property | Calculated Value | Computational Method |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | Not specified | Density Functional Theory |
| Lowest Unoccupied Molecular Orbital Energy | Not specified | Density Functional Theory |
| Energy Gap | Not specified | Density Functional Theory |
| Dipole Moment | Not specified | Density Functional Theory |
| Molecular Volume | Not specified | Computational Chemistry |
| Electrostatic Potential | Not specified | Quantum Mechanics |
Properties
IUPAC Name |
3-(furan-2-yl)-4-(4-phenylmethoxyphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c25-19-21-20-18(17-7-4-12-23-17)22(19)15-8-10-16(11-9-15)24-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDIZBGNNXNFHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)N3C(=NNC3=S)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370753 | |
| Record name | 4-[4-(Benzyloxy)phenyl]-5-(furan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306936-84-5 | |
| Record name | 4-[4-(Benzyloxy)phenyl]-5-(furan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[4-(benzyloxy)phenyl]-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 4-[4-(Benzyloxy)phenyl]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting with the preparation of the benzyloxyphenyl and furyl intermediates. These intermediates are then subjected to cyclization reactions to form the triazole ring.
Chemical Reactions Analysis
4-[4-(Benzyloxy)phenyl]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides under appropriate conditions.
Reduction: Reduction reactions can convert the thiol group to a sulfide or even a hydrogenated form.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a pharmacological agent due to its ability to inhibit specific biological pathways. Notable applications include:
- Anticancer Activity : Studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study reported that modifications to the triazole ring enhanced its activity against breast cancer cells by inducing apoptosis and inhibiting cell proliferation .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against various pathogens. Research indicates that it possesses significant antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents .
Agricultural Chemistry
In agricultural applications, the compound has been investigated for its potential as a fungicide. Research highlights include:
- Fungicidal Activity : The triazole moiety is known for its role in inhibiting fungal sterol biosynthesis. Studies have shown that this compound can effectively control fungal diseases in crops without adversely affecting plant growth .
Material Science
The unique structural properties of 4-[4-(benzyloxy)phenyl]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol have led to investigations into its use in materials science:
- Polymer Additives : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research has shown that adding this triazole derivative improves the thermal degradation temperature of polymers significantly .
Case Studies
Mechanism of Action
The mechanism of action of 4-[4-(Benzyloxy)phenyl]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to changes in protein function. These interactions can result in various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Structural and Electronic Differences
- Benzyloxy vs. Nitrophenyl/Phenoxy Groups: The benzyloxy group in the target compound enhances lipophilicity compared to the electron-withdrawing nitrophenyl group in HL or the bulky phenoxybenzylidene substituent. This may improve membrane permeability in biological systems.
- Furyl vs. Pyrazole/Phenyl Groups : The 2-furyl group (a heterocycle with oxygen) introduces distinct electronic effects compared to the nitrogen-rich pyrazole in Ligand 54 or the simple phenyl group in CAS 189372-24-5 . The furyl group’s π-electron density could influence binding interactions in catalytic or receptor-based applications.
- Thiol Group Reactivity : The thiol (-SH) at position 3 is common across all compounds, enabling disulfide bond formation or metal coordination. Derivatives like TRD leverage this for corrosion inhibition , while others (e.g., CP 55 ) focus on structural modifications for inhibition studies .
Biological Activity
4-[4-(Benzyloxy)phenyl]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol (CAS No. 306936-84-5) is a compound belonging to the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and other relevant pharmacological activities.
Chemical Structure and Properties
- Molecular Formula : C19H15N3O2S
- Molecular Weight : 349.41 g/mol
- IUPAC Name : 4-[4-(benzyloxy)phenyl]-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol
The compound features a triazole ring substituted with a benzyloxy phenyl group and a furan moiety, which are critical for its biological interactions.
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives in cancer therapy. The compound has shown significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Human melanoma IGR39 | 10.5 | |
| Triple-negative breast cancer MDA-MB-231 | 12.3 | |
| Pancreatic carcinoma Panc-1 | 15.0 |
The anticancer activity of 1,2,4-triazole derivatives is often attributed to their ability to induce apoptosis and inhibit cell proliferation through various pathways:
- Inhibition of cell migration : Certain derivatives have been shown to inhibit the migration of cancer cells, suggesting potential as antimetastatic agents .
- Selectivity towards cancer cells : Compounds like N'-(dimethylamino)benzylidene derivatives exhibit higher selectivity for cancer cells compared to normal cells .
Antimicrobial Activity
Triazole compounds are known for their antimicrobial properties. The biological activity of this compound includes:
- Antibacterial Effects : Exhibited activity against Gram-positive and Gram-negative bacteria.
- Antifungal Properties : Effective against various fungal strains due to the presence of the triazole ring which is known to disrupt fungal cell membrane synthesis.
Other Biological Activities
In addition to anticancer and antimicrobial effects, this compound has been investigated for other pharmacological activities:
- Anti-inflammatory Activity : Derivatives have shown inhibition of COX enzymes, indicating potential as anti-inflammatory agents .
- Antioxidant Activity : The presence of thiol groups contributes to antioxidant properties by scavenging free radicals .
Case Studies and Research Findings
- A study on the synthesis and characterization of triazole derivatives revealed that modifications in the substituents can significantly enhance biological activity. For instance, compounds with hydrophobic groups showed improved affinity for target enzymes involved in inflammatory processes .
- In vitro studies demonstrated that certain derivatives exhibited enhanced cytotoxicity against melanoma cells when tested in 3D cell cultures compared to traditional monolayer cultures .
- Molecular docking studies have indicated that the compound can effectively bind to key targets involved in cancer progression and inflammation pathways .
Q & A
Q. What are the common synthetic routes for preparing 4-[4-(Benzyloxy)phenyl]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol?
The compound is typically synthesized via alkylation or cyclocondensation of precursor thiols. For example:
- Alkylation : Reacting 5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol with halogenated alkanes in alcoholic media under microwave irradiation (70–100°C, 15–30 min) .
- Cyclocondensation : Forming Schiff base intermediates (e.g., 2-isonicotinoyl-N-phenylhydrazinecarbothioamide) in basic media, followed by cyclization . Key characterization tools : NMR (δ 7.2–8.5 ppm for aromatic protons), IR (ν 2550–2600 cm⁻¹ for S-H stretch), and HR-MS (e.g., m/z 408.09 [M+H⁺] for derivatives) .
Q. How is the compound characterized to confirm structural integrity?
A multi-technique approach is used:
- 1H/13C NMR : Assign peaks for aromatic protons (e.g., benzyloxy group at δ 5.1 ppm) and furyl substituents (δ 6.3–7.4 ppm) .
- X-ray crystallography : Resolve crystal packing (e.g., monoclinic P2₁/c space group, bond angles ~120° for triazole ring) .
- HPLC : Assess purity (>95% for bioactive studies) .
Q. What in vitro assays are used to evaluate its antimicrobial activity?
- Broth microdilution (CLSI guidelines): Test against Staphylococcus aureus (MIC range: 8–64 µg/mL) and Candida albicans (MIC: 16–32 µg/mL) .
- Zone of inhibition : Compare with fluconazole (e.g., 18–22 mm inhibition diameter at 100 µg/disc) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Microwave-assisted synthesis reduces reaction time (15 min vs. 6–8 hours) and increases yield (75–90% vs. 60–70%) by enhancing thermal efficiency .
- Solvent selection : Ethanol/water mixtures improve solubility of hydrophobic intermediates (e.g., 20% yield increase in Mannich base derivatives) .
Q. How to resolve contradictions in reported antimicrobial data across studies?
Discrepancies often arise from structural modifications or assay variability :
- Substituent effects: Adding a 4-fluorobenzylidene group increases antifungal activity (MIC: 4 µg/mL vs. fluconazole’s 8 µg/mL) , while bromo-substituents reduce potency .
- pH dependence : Activity against M. bovis is stronger at pH 6.5 (0.1% concentration inhibits growth by 90%) than pH 7.1 (70% inhibition) .
Q. What strategies are used to establish structure-activity relationships (SAR)?
- Systematic substitution : Compare alkyl (e.g., ethyl, isopropyl) vs. aryl (e.g., nitrobenzyl, methoxyphenyl) groups at the 3-thiol position (Table 1) .
- Bioisosteric replacement : Replace furyl with thiophene (e.g., 5-(thiophen-2-ylmethyl) derivatives show 2× higher anti-TB activity) .
Table 1 : SAR of Selected Derivatives
| Substituent | Antimicrobial MIC (µg/mL) | Antifungal MIC (µg/mL) |
|---|---|---|
| 4-Fluorobenzylidene | 16 | 4 |
| 3-Nitrobenzylidene | 32 | 8 |
| 2-Methoxyphenyl | 64 | 16 |
| Data from |
Q. How is computational modeling applied to study its mechanism?
- Molecular docking : Dock derivatives into M-nsp13 helicase (PDB: 5WWP) to predict binding affinity. For example, 4-(cyclopent-1-en-3-ylamino)-5-[2-(4-iodophenyl)hydrazinyl] derivatives show ΔG = −9.2 kcal/mol via hydrogen bonding with Asn516 and π-π stacking .
- QSAR models : Use Hammett constants (σ) to correlate electron-withdrawing groups (e.g., -NO₂) with enhanced bioactivity .
Q. What methods assess its stability under physiological conditions?
- Forced degradation studies : Expose to pH 1–9 buffers (37°C, 24 hrs) and monitor degradation via HPLC. Thiol oxidation is a major pathway, forming disulfide dimers (~15% degradation at pH 7.4) .
- Light stability : UV-Vis spectroscopy shows λmax shifts (270→310 nm) after 48 hrs of UV exposure, indicating photo-instability .
Methodological Considerations
Q. How to design experiments for synergistic activity with existing antibiotics?
Q. What crystallographic techniques elucidate its solid-state behavior?
- Single-crystal XRD : Resolve intermolecular interactions (e.g., C-H···S hydrogen bonds, 3.2 Å distance) that stabilize the lattice .
- Powder XRD : Compare with simulated patterns to detect polymorphs (e.g., Form I vs. Form II melting points: 178°C vs. 165°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
